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Abstract

VU0467319 is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine
receptor (M1 mAChR) that has advanced into clinical trials for the treatment of cognitive deficits
in neuropsychiatric disorders. This technical guide provides an in-depth overview of the
discovery and synthesis of VU0467319, including detailed experimental protocols, quantitative
pharmacological data, and visualization of key biological and experimental processes. The
development of VU0467319 represents a significant advancement in the selective targeting of
central M1 receptors, offering the potential for pro-cognitive efficacy without the cholinergic side
effects that have hindered previous M1-targeted therapies.

Introduction

The M1 muscarinic acetylcholine receptor, a Gg-coupled G protein-coupled receptor (GPCR),
is a key target for enhancing cognitive function. Orthosteric agonists targeting the highly
conserved acetylcholine binding site have historically been plagued by a lack of subtype
selectivity, leading to dose-limiting side effects. Positive allosteric modulators, which bind to a
topographically distinct site, offer a promising alternative by potentiating the effect of the
endogenous ligand, acetylcholine, in a more physiologically relevant manner. The discovery of
VU0467319 by researchers at the Warren Center for Neuroscience Drug Discovery (WCNDD)
at Vanderbilt University marked a significant milestone in this area.[1] This document details the
scientific journey from initial concept to the synthesis of this clinical candidate.
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Discovery and Pharmacological Profile

VU0467319 was identified through a focused drug discovery effort aimed at developing a
selective M1 PAM with minimal agonist activity to avoid overstimulation of the M1 receptor.[2]
The compound emerged from a medicinal chemistry campaign that optimized for potency,
selectivity, and pharmacokinetic properties, particularly central nervous system (CNS)
penetration.

In Vitro Pharmacology

VU0467319 is a moderately potent M1 PAM with high selectivity over other muscarinic receptor
subtypes (M2-M5).[1][3] Critically, it displays minimal intrinsic agonist activity at the M1
receptor.[1][3]

Table 1: In Vitro Potency and Activity of VU0467319

Parameter Value Species
M1 PAM EC50 492 £ 2.9 nM Human
M1 Agonism EC50 > 30 uM Human
Maximum ACh Response 71.3+£9.9% Human

Data sourced from publications by the discovering institution.[1][3]

Preclinical and Clinical Profile

In preclinical models, VU0467319 demonstrated robust pro-cognitive efficacy and was devoid
of the classic cholinergic side effects (e.g., SLUDGE: salivation, lacrimation, urination,
defecation, gastrointestinal distress, and emesis).[2][4] These promising preclinical findings,
coupled with a favorable safety profile in IND-enabling toxicology studies, led to its
advancement into Phase | clinical trials.[3][4] The first-in-human single ascending dose (SAD)
trial (NCT03220295) confirmed the lack of cholinergic adverse effects in healthy volunteers and
showed signs of target engagement at the highest doses tested.[3][4]

M1 Muscarinic Receptor Signaling Pathway
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VU0467319 enhances the signal transduction of the M1 muscarinic acetylcholine receptor.
Upon binding of acetylcholine, the M1 receptor, a Gg-coupled GPCR, undergoes a
conformational change. This activates the Gq protein, leading to the dissociation of its a and By
subunits. The activated Gaqg subunit stimulates phospholipase C (PLC), which then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic
reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including
neuronal excitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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